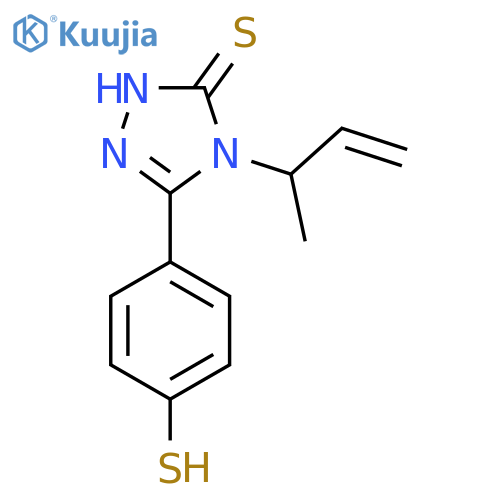Cas no 2172462-25-6 (4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol)

2172462-25-6 structure
商品名:4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol
- EN300-1274693
- 2172462-25-6
-
- インチ: 1S/C12H13N3S2/c1-3-8(2)15-11(13-14-12(15)17)9-4-6-10(16)7-5-9/h3-8,16H,1H2,2H3,(H,14,17)
- InChIKey: BDXSEHDTBQOMJD-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C2C=CC(=CC=2)S)N1C(C=C)C
計算された属性
- せいみつぶんしりょう: 263.05508977g/mol
- どういたいしつりょう: 263.05508977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274693-0.1g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.1g |
$904.0 | 2023-06-08 | ||
| Enamine | EN300-1274693-0.25g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.25g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1274693-100mg |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 100mg |
$904.0 | 2023-10-01 | ||
| Enamine | EN300-1274693-5.0g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 5g |
$2981.0 | 2023-06-08 | ||
| Enamine | EN300-1274693-2.5g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 2.5g |
$2014.0 | 2023-06-08 | ||
| Enamine | EN300-1274693-10.0g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 10g |
$4421.0 | 2023-06-08 | ||
| Enamine | EN300-1274693-250mg |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 250mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1274693-2500mg |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 2500mg |
$2014.0 | 2023-10-01 | ||
| Enamine | EN300-1274693-0.05g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.05g |
$864.0 | 2023-06-08 | ||
| Enamine | EN300-1274693-0.5g |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol |
2172462-25-6 | 0.5g |
$987.0 | 2023-06-08 |
4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
2172462-25-6 (4-(but-3-en-2-yl)-5-(4-sulfanylphenyl)-4H-1,2,4-triazole-3-thiol) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
